Ferulic acid
Overview
Description
Ferulic acid is a naturally occurring phenolic compound found in the cell walls of plants, particularly in seeds and leaves. It is a derivative of hydroxycinnamic acid and is known for its antioxidant properties. The chemical formula of this compound is C₁₀H₁₀O₄, and it is commonly found in plants such as rice, oats, wheat, and fruits like oranges and apples . This compound is an amber-colored solid and is classified as a phenolic phytochemical .
Scientific Research Applications
Ferulic acid has a wide range of scientific research applications due to its biological activities:
Chemistry: Used as a precursor for the synthesis of other aromatic compounds.
Biology: Studied for its role in plant cell wall structure and function.
Medicine: Exhibits antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the food industry as a preservative and in cosmetics for its skin-protective properties.
Mechanism of Action
Target of Action
Ferulic acid (FA) is a natural polyphenol, a derivative of cinnamic acid, widely found in various fruits, vegetables, and traditional Chinese medicine . It has been shown to interact with several targets, including Endo-1,4-beta-xylanase Y , Endo-1,4-beta-xylanase Z , Est1e , and O-methyltransferase . These targets play a crucial role in many diseases related to oxidative stress .
Mode of Action
This compound exhibits various biological activities, like antioxidant, anticarcinogenic, anti-inflammatory, hepatoprotective, antimicrobial, and antiviral activity, and it modulates enzyme activity . It has been shown to inhibit the PI3K/AKT pathway, the production of ROS, and the activity of aldose reductase . The anti-inflammatory effect of this compound is mainly related to the levels of PPAR γ, CAM, and NF-κ B, and p38 MAPK signaling pathways .
Biochemical Pathways
This compound is transformed into sinapic acid by two sequential reactions. In the first step, this compound is converted into 5-hydroxythis compound by the ferulate-5-hydroxylase (F5H) enzyme. Finally, sinapic acid is produced by the caffeic acid/5-hydroxythis compound 3/5- O -methyltransferase (COMT) enzymatic reaction . Moreover, signaling pathways such as Akt/FoxO1, AMPK, PPAR γ, Smad2/3, and Caspase-3 have been shown to be vital molecular targets for FA involvement in improving various liver diseases .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, and its absorption and distribution in rats were found to occur quickly based on low values of T1/2 (abs) (absorption half-life), T1/2 (α) (distribution half-life), and T1/2 (β) (elimination half-life) .
Result of Action
This compound has multiple biological functions, such as inhibiting the release of inflammatory mediators, protecting the cardiovascular system, preventing tumors and diabetes, and alleviating neurological diseases . It can absorb ultraviolet (UV) radiation, acting as a natural sunscreen and protecting the skin from the damaging effects of sun exposure .
Action Environment
This compound is a widespread phenolic compound that occurs in seeds and leaves, both in its free form and conjugated to polysaccharides, carbohydrates, glycoproteins, and lignins in the plant cell walls . It is a component of plant cell walls and forms a three-dimensional structure with cellulose, hemicellulose, and lignin . This environment influences the compound’s action, efficacy, and stability.
Future Directions
Ferulic acid has the potential to offer twice the amount of photoprotection when combined with vitamins C and E . The combination of these antioxidants could reduce someone’s risk of future photoaging and, possibly, skin cancer . Furthermore, this compound derivatives and nanoliposomes, as platforms for drug delivery, have an important regulatory effect on tumor resistance .
Biochemical Analysis
Biochemical Properties
Ferulic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound modulates enzyme activity and exhibits antioxidant properties by scavenging free radicals and preventing the production of reactive oxygen species (ROS) . It interacts with enzymes such as tyrosine ammonia-lyase, p-coumarate 3-hydroxylase, and caffeic acid O-methyltransferase, which are involved in its biosynthesis . Additionally, this compound can inhibit the activity of aldose reductase and modulate the levels of PPARγ, CAM, NF-κB, and p38 MAPK signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound induces the translocation of Nrf2 from the cytoplasm to the nucleus, promoting the expression of downstream antioxidative proteins such as HO-1 . It also affects the PI3K/AKT, Bcl-2, and P53 pathways, which are involved in cell survival, apoptosis, and proliferation . Furthermore, this compound has been shown to protect vascular endothelium, inhibit platelet aggregation, and reduce oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as an antioxidant by forming a resonant-stable phenoxy radical, which explains its potent antioxidant potential . It inhibits the p38 MAPK, NF-κB, and JAK/STAT pathways, thereby exerting anti-inflammatory effects . Additionally, this compound can induce mitochondrial apoptosis by generating intracellular ROS and interfering with the cell cycle of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound can maintain its antioxidative and protective effects on cellular function over extended periods . Its stability and bioavailability can be influenced by factors such as pH, temperature, and the presence of other compounds .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can improve cognitive function and reduce oxidative stress in a dose-dependent manner . High doses of this compound may lead to toxic or adverse effects, such as gastrointestinal disturbances and liver toxicity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It acts as a precursor for the synthesis of aromatic compounds such as vanillin. The enzyme feruloyl-CoA-synthetase converts this compound to feruloyl-CoA, which is then converted to vanillin by enoyl-CoA-hydratase/aldolase . This compound also interacts with enzymes involved in its biosynthesis, such as tyrosine ammonia-lyase, p-coumarate 3-hydroxylase, and caffeic acid O-methyltransferase .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is mostly bound to arabinoxylans and other indigestible polysaccharides, which limits its bioavailability . This compound can be absorbed in the small intestine and transported as free this compound or its metabolites, such as feruloyl-glucuronide or sulfate . The transport and distribution of this compound can be influenced by factors such as its chemical structure, the presence of transporters, and binding proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound is often localized in the cell wall or cell membrane, where it participates in lignin polymerization and other biochemical processes . The N-terminus of feruloyl esterase plays a crucial role in the secretion and subcellular localization of this compound . Additionally, the lipophilicity of this compound derivatives can influence their subcellular localization and antioxidant capacities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferulic acid can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common method involves the use of metabolically engineered Escherichia coli, where genes encoding enzymes such as tyrosine ammonia-lyase, p-coumarate 3-hydroxylase, and caffeic acid O-methyltransferase are introduced to produce this compound from L-tyrosine .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant materials rich in this compound, such as wheat bran, rice bran, and cornhusk. Methods include alkaline hydrolysis, biological enzyme treatment, and fermentation. For example, this compound can be extracted from cornhusk at high purity and yield through a series of steps involving extraction, separation, and purification .
Chemical Reactions Analysis
Types of Reactions: Ferulic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: this compound can undergo substitution reactions, such as esterification with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acid catalysts like sulfuric acid are often used in esterification reactions.
Major Products:
Oxidation: Quinones and other oxidation products.
Reduction: Dihydrothis compound.
Substitution: Esters of this compound.
Comparison with Similar Compounds
Caffeic Acid: Another hydroxycinnamic acid with antioxidant properties.
p-Coumaric Acid: Found in many plants and has antioxidant and anti-inflammatory properties.
Sinapic Acid: Known for its antioxidant and antimicrobial activities.
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEBMYQBYZTDHS-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Record name | ferulic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ferulic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24276-84-4 (mono-hydrochloride salt) | |
Record name | Ferulic acid | |
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DSSTOX Substance ID |
DTXSID70892035 | |
Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |
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Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid | |
Record name | Ferulic acid | |
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Record name | trans-Ferulic acid | |
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Record name | Ferulic acid | |
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Vapor Pressure |
0.00000269 [mmHg] | |
Record name | Ferulic acid | |
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CAS No. |
537-98-4, 1135-24-6, 97274-61-8 | |
Record name | trans-Ferulic acid | |
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Record name | trans-Ferulic acid | |
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Record name | Ferulic acid | |
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Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid homopolymer | |
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Record name | Ferulic acid | |
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Record name | ferulic acid | |
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Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- | |
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Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |
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Record name | 4-hydroxy-3-methoxycinnamic acid | |
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Record name | FERULIC ACID | |
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Record name | FERULIC ACID | |
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Record name | Ferulic acid | |
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Melting Point |
168 - 171 °C | |
Record name | Ferulic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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